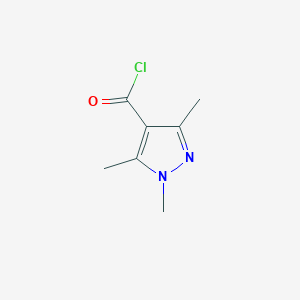

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R7232は、コレステリルエステル転移タンパク質阻害剤として作用する低分子薬です。コレステリルエステル転移タンパク質は、リポタンパク質間のコレステリルエステルとトリグリセリドの転移を促進するタンパク質です。 コレステリルエステル転移タンパク質を阻害することで、ヒト血漿中の低密度リポタンパク質コレステロールレベルを効果的に低下させ、高密度リポタンパク質コレステロールレベルを上昇させることができ、R7232は、心臓血管疾患の有望な治療薬となります .

準備方法

R7232の調製には、いくつかの合成経路と反応条件が関与しています。一般的な方法の1つは、N-(3-クロロ-5-(トリフルオロメチル)フェニル)-3-((6-(4-ヒドロキシピペリジン-1-イル)イミダゾ[1,2-b]ピリダジン-3-イル)エチニル)-2-メチルベンズアミドの薬学的に許容される塩の合成です。 このプロセスには、目的の生成物を得るために、制御された条件下でさまざまな中間体と試薬を使用することが含まれます . 工業生産方法は、通常、最終化合物の高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。

化学反応の分析

R7232は、酸化、還元、置換反応など、いくつかのタイプの化学反応を受けます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はR7232の酸化誘導体を生成する可能性があり、置換反応はさまざまな置換類似体の形成をもたらす可能性があります .

科学的研究の応用

Chemical Synthesis

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride serves as an essential intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific applications.

Table 1: Synthesis Applications of this compound

Pharmaceutical Development

The compound has gained attention in medicinal chemistry due to its ability to modify biological activity through structural alterations. It has been implicated in the development of several pharmaceutical agents.

Case Studies: Pharmaceutical Applications

- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications have led to compounds effective against resistant bacterial strains.

- Anti-inflammatory Drugs : The compound's derivatives have been explored for their potential as anti-inflammatory agents. Studies indicate that certain modifications enhance their efficacy and reduce side effects compared to traditional anti-inflammatory drugs.

Biochemical Research

In biochemical applications, this compound is utilized in various research contexts, including enzyme inhibition studies and metabolic pathway investigations.

Table 2: Biochemical Applications

作用機序

R7232の作用機序には、コレステリルエステル転移タンパク質の阻害が関与しています。コレステリルエステル転移タンパク質は、高密度リポタンパク質や低密度リポタンパク質などのリポタンパク質と相互作用する単鎖タンパク質です。R7232は、コレステリルエステル転移タンパク質を阻害することで、リポタンパク質間のコレステリルエステルとトリグリセリドの転移を防ぎ、低密度リポタンパク質コレステロールレベルの低下と高密度リポタンパク質コレステロールレベルの上昇につながります。 このメカニズムは、心臓血管疾患のリスクを軽減するために有益です .

類似化合物との比較

R7232は、その特定の分子構造と結合親和性のために、他のコレステリルエステル転移タンパク質阻害剤とは異なります。類似の化合物には、アナセトラピブ、エバセトラピブ、ダルセトラピブなどの他のコレステリルエステル転移タンパク質阻害剤が含まれます。 これらの化合物もコレステリルエステル転移タンパク質を阻害しますが、R7232は、前臨床研究において、独自の薬物動態学的特性と有効性を示しています . R7232の独自性は、最小限の副作用でコレステリルエステル転移タンパク質を効果的に阻害する能力にあり、さらなる開発のための有望な候補となっています。

生物活性

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride (C7H9ClN2O) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with three methyl groups and a carbonyl chloride functional group. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 174.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound primarily acts as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. By inhibiting CETP, this compound can lower low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels in plasma, making it a candidate for cardiovascular disease treatment .

Biochemical Pathways

The compound interacts with various enzymes and proteins, leading to modulation in cellular signaling pathways. It has been shown to influence metabolic processes by affecting the transport and distribution of lipids within cells. The inhibition of CETP is particularly relevant in the context of dyslipidemia and associated cardiovascular risks.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, compounds similar to this compound exhibited significant antifungal activity against various phytopathogenic fungi. These findings suggest that pyrazole derivatives could serve as effective agents in agricultural applications .

Cytotoxicity and Anticancer Potential

Research indicates that pyrazole derivatives have potential anticancer properties. For example, studies involving related compounds have demonstrated selective cytotoxic activity against cancer cell lines, suggesting that this compound may also exhibit similar effects . The mechanism involves inducing apoptosis in cancer cells and disrupting cellular integrity.

Case Studies

- Antifungal Efficacy : A study tested several pyrazole derivatives against common fungal pathogens. The results indicated that compounds with similar structures to this compound showed moderate to excellent inhibitory effects on fungal mycelial growth .

- Cardiovascular Applications : In vitro studies demonstrated that this compound effectively reduced LDL cholesterol levels while increasing HDL levels in cultured human plasma samples. This mechanism positions it as a promising therapeutic candidate for managing hyperlipidemia.

特性

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVZQRBSDFSPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545618 |

Source

|

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-63-6 |

Source

|

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。